1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea
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Overview
Description
1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea is a complex organic compound that features a unique combination of aziridine, phosphinyl, and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the phosphinyl group: This step may involve the reaction of the aziridine with a phosphinylating agent.
Vinylation: The vinyl group can be introduced through a coupling reaction, such as a Heck or Suzuki coupling.
Bromophenyl urea formation: The final step involves the reaction of the intermediate with p-bromophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxaziridines, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or in drug development.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. The aziridine group, for example, is known for its ability to alkylate DNA, which could be a basis for its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-phenylurea: Lacks the bromine atom, which might affect its reactivity and biological activity.
1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-chlorophenyl)urea: Similar structure but with a chlorine atom instead of bromine, potentially altering its properties.
Uniqueness
1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The combination of aziridine, phosphinyl, and bromophenyl groups in a single molecule provides a versatile platform for various applications.
Properties
CAS No. |
54948-27-5 |
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Molecular Formula |
C13H16BrN4O2P |
Molecular Weight |
371.17 g/mol |
IUPAC Name |
1-[2-[bis(aziridin-1-yl)phosphoryl]ethenyl]-3-(4-bromophenyl)urea |
InChI |
InChI=1S/C13H16BrN4O2P/c14-11-1-3-12(4-2-11)16-13(19)15-5-10-21(20,17-6-7-17)18-8-9-18/h1-5,10H,6-9H2,(H2,15,16,19) |
InChI Key |
KZOLMYACEQVWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(C=CNC(=O)NC2=CC=C(C=C2)Br)N3CC3 |
Origin of Product |
United States |
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